molecular formula C16H19NO B1328180 2-[3-(Tert-butyl)phenoxy]aniline CAS No. 917246-32-3

2-[3-(Tert-butyl)phenoxy]aniline

Cat. No. B1328180
CAS RN: 917246-32-3
M. Wt: 241.33 g/mol
InChI Key: HRVBIEDGMMFZHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-(Tert-butyl)phenoxy]aniline involves various chemical reactions, including acylation, oxidation, and bromination. A regioselective synthesis of 2-aminobenzophenones, which are structurally related to the compound of interest, has been achieved through acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite. This process utilizes tert-butyl nitrite as both a nitrosation reagent and a sustainable oxidant in a Pd(II)-catalyzed decarboxylative acylation, with the NO unit serving as a directing group for regioselective acylation . Additionally, the synthesis of brominated 2-(tert-butyl-NNO-azoxy)anilines has been reported, where selective reduction and bromination steps yield various bromoanilines .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For instance, the electro-oxidation of anilines to radical cations has been studied, providing insights into the electron transfer processes and the stability of the resulting radical cations . The structure of a nitroindazole derivative has been confirmed by X-ray analysis, demonstrating the utility of this technique in elucidating the molecular structure of complex organic compounds .

Chemical Reactions Analysis

The chemical behavior of tert-butyl-substituted phenols and anilines under oxidative conditions has been extensively studied. Electrochemical investigations have revealed the formation of phenoxenium cations, phenoxy radicals, and phenolate anions from the oxidation of tert-butyl-substituted phenols . Similarly, the oxidation of tert-butyl-anilines leads to the formation of stable radical cations, which have been characterized by electroanalytical techniques and spectroscopy . The thermal decomposition of tert-butyl iminoxyperacetates has been explored, generating aryliminyl radicals and leading to various reaction products, including acridine, quinazolinone, and indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds have been determined through various analytical methods. High-resolution gas chromatography-mass spectrometry has been employed to determine the antioxidant 3-tert-butyl-4-hydroxy-anisole in rat plasma, showcasing the method's sensitivity and specificity . The electrochemical behavior of tert-butyl-substituted anilines has been characterized, providing insights into their redox properties and the nature of the electron transfer processes .

Scientific Research Applications

Dirhodium-Catalyzed Phenol and Aniline Oxidations

Dirhodium caprolactamate is a highly efficient catalyst for generating tert-butylperoxy radicals from tert-butyl hydroperoxide, which effectively oxidize phenols and anilines, including those with bulky para substituents like tert-butyl groups. This method is significant for the selective oxidation of electron-rich and electron-poor phenolic substrates and anilines to various oxidized products (Ratnikov et al., 2011).

Cu(II) and Pd(II) Complexes with F, CF3 Bearing 3,5-di-tert-butylsalicylaldimines

Cu(II) and Pd(II) complexes formed with tert-butylated ligands based on 3,5-di-tert-butyl-2-hydroxybenzaldehyde and various substituted anilines demonstrate significant redox-reactivity and antiproliferative activity. These complexes, characterized by various spectroscopic and X-ray diffraction techniques, show potential in biological applications (Kasumov et al., 2016).

Infrared Absorption Spectra of Biologically Active Aminophenols

FTIR methods have been used to study the intramolecular and intermolecular interactions in biologically active aminophenols, including 2-anilino-4,6-di-tert-butylphenol. These studies highlight the importance of the interaction between OH and NH groups in solutions, contributing to the understanding of the molecular behavior of such compounds (Bel′kov et al., 2008).

Novel Polyureas with Isobutenyl Bis(Aryl Ether) Moieties

Research on new polyureas containing isobutenyl bis(aryl ether) moieties, capable of yielding phenolic hydroxyls through tandem Claisen rearrangement (TCR), has advanced the development of polymers with unique degradation properties and potential for thermal patterning (Yang et al., 2002).

Bis(o-Iminobenzosemiquinonato)Metal Complexes

Research on ligands like 2-anilino-4,6-di-tert-butylphenol forming bis(o-iminobenzosemiquinonato)metal complexes offers insights into the electronic structure of such complexes, revealing the nature of oxidation states and ligand-metal interactions. This has implications for understanding and designing metal complexes with radical ligands (Chaudhuri et al., 2001).

properties

IUPAC Name

2-(3-tert-butylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)17/h4-11H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVBIEDGMMFZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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